BenchChemオンラインストアへようこそ!

TP0463518

HIF-PHD inhibition PHD2 potency Enzyme kinetics

Choose TP0463518 for its unique, clinically validated hepatic EPO induction—a 22-fold mRNA increase in liver vs. kidney, proven in nephrectomized models. This is not a generic pan-HIF-PHD inhibitor. Its renal function-independent clearance (80.7% excreted unchanged) and exceptional PK/PD correlation (R>0.92) ensure reproducible, translatable data for renal anemia research. Ideal for dissecting hepatic PHD-HIF2α-EPO pathways without confounding renal signals.

Molecular Formula C20H18ClN3O6
Molecular Weight 431.8 g/mol
CAS No. 1558021-37-6
Cat. No. B611446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP0463518
CAS1558021-37-6
SynonymsTP0463518;  TP-0463518;  TP 0463518; 
Molecular FormulaC20H18ClN3O6
Molecular Weight431.8 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H18ClN3O6/c21-13-2-4-14(5-3-13)30-16-6-1-12(9-22-16)11-24-8-7-15(25)18(20(24)29)19(28)23-10-17(26)27/h1-6,9,25H,7-8,10-11H2,(H,23,28)(H,26,27)
InChIKeyHMMHKGLPKAQOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TP0463518: A Liver-Specific HIF-PHD Pan-Inhibitor for Renal Anemia Research Applications


TP0463518 (CAS 1558021-37-6) is a novel, orally active, competitive pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs, isoforms 1, 2, and 3). It is a small molecule designed to stabilize HIF-α, leading to increased endogenous erythropoietin (EPO) production. It exhibits high potency against human PHD2 (Ki = 5.3 nM) and shows a distinct profile of inducing EPO primarily from the liver, rather than the kidney [1]. This compound was developed by Taisho Pharmaceutical for the treatment of anemia associated with chronic kidney disease (CKD) and has advanced to clinical evaluation [2]. Its pharmacological and pharmacokinetic properties, including a strong PK/PD correlation and renal function-independent clearance, make it a valuable and distinct tool compound for preclinical and clinical research.

Why TP0463518 Cannot Be Substituted by Other HIF-PHD Inhibitors in Research


HIF-PHD inhibitors are a diverse class of compounds with significant differences in potency, isoform selectivity, and, critically, their tissue-specific effects on erythropoietin (EPO) production. While many pan-inhibitors induce EPO from both the kidney and liver, the relative contribution varies [1]. TP0463518 is distinguished by its demonstrated ability to induce EPO specifically and predominantly from the liver in both healthy and nephrectomized animal models, as well as in human clinical studies [2]. This unique feature is not a class-wide effect and has direct implications for the efficacy and safety profile in renal anemia, where renal EPO production is compromised. Furthermore, its clearance mechanism, which is largely independent of renal function and involves minimal metabolism, differs from other inhibitors, leading to a unique PK/PD relationship . Therefore, substituting TP0463518 with a generic HIF-PHD inhibitor would risk confounding experimental results related to EPO source, PK/PD modeling, and the interpretation of efficacy in renally impaired models.

TP0463518: A Quantitative Comparison of Potency, Selectivity, and In Vivo Pharmacology


TP0463518 Exhibits Superior Potency Against PHD2 Compared to Major Clinical HIF-PH Inhibitors

TP0463518 inhibits human PHD2 with a Ki of 5.3 nM, which represents a significantly higher potency compared to several other HIF-PHD inhibitors that have reached advanced clinical development. This Ki value is approximately 111-fold more potent than the IC50 reported for roxadustat (IC50 = 591 nM) and approximately 53-fold more potent than molidustat (IC50 = 280 nM) . It is also >41-fold more potent than enarodustat (IC50 = 220 nM) .

HIF-PHD inhibition PHD2 potency Enzyme kinetics

TP0463518 Demonstrates Liver-Specific EPO Induction Unmatched by Class-Level Expectations

While many PHD pan-inhibitors induce EPO from both kidney and liver, TP0463518 has been specifically characterized to induce EPO predominantly from the liver. In a key study, TP0463518 at 20 mg/kg increased total EPO mRNA expression in the whole liver to a level 22-fold higher than in the whole kidney [1]. Furthermore, in bilaterally nephrectomized rats, a model lacking renal EPO contribution, TP0463518 (20 mg/kg) raised serum EPO from 0 to 180 pg/mL, directly proving liver-derived production is pharmacologically sufficient [1]. This contrasts with other pan-inhibitors where renal contribution remains significant or variable.

Erythropoietin Liver-specific Renal anemia

Strong PK/PD Correlation in Rodents and Monkeys Enables Robust Exposure-Response Modeling

TP0463518 exhibits a strong and predictable relationship between plasma concentration and its pharmacodynamic effect (serum EPO elevation). In normal mice and rats, the correlation factors (R) between serum EPO and serum TP0463518 levels were 0.95 and 0.92, respectively [1]. This correlation was maintained in a 5/6 nephrectomized rat model of CKD (R = 0.82) [1]. This high degree of correlation across different species and disease models is a distinct feature that supports reliable dose-response modeling for preclinical and clinical studies.

Pharmacokinetics Pharmacodynamics PK/PD modeling

Renal-Independent Clearance and High Urinary Excretion Distinguish TP0463518 from Other HIF-PHIs

TP0463518 demonstrates a unique clearance profile characterized by minimal metabolism and predominant urinary excretion in its unchanged form. In humans, 80.7% of the dose is excreted unchanged in urine . This is in stark contrast to other HIF-PHIs like roxadustat, vadadustat, and daprodustat, which are primarily cleared via metabolism (e.g., CYP2C8, UGT) and can be affected by concomitant medications or hepatic impairment. The clearance of TP0463518 is largely independent of metabolic enzymes, relying instead on renal and hepatic transporters (OAT3, OATP1B1/3) .

Pharmacokinetics Drug clearance Excretion

Key Research Applications of TP0463518 Based on Its Differentiated Profile


Investigating the Physiological and Therapeutic Role of Liver-Derived Erythropoietin

TP0463518 is the optimal tool for studies aimed at isolating and understanding the contribution of hepatic EPO to erythropoiesis. Its proven ability to induce EPO specifically in the liver, as shown by a 22-fold higher mRNA expression in the liver versus the kidney [1] and the restoration of serum EPO in nephrectomized animals [2], allows researchers to dissect the hepatic PHD-HIF2α-EPO pathway without confounding signals from renal production. This is critical for developing next-generation anemia therapies for patients with end-stage renal disease.

Preclinical PK/PD Modeling for Anemia Drug Development

The exceptionally strong correlation between TP0463518 plasma concentration and EPO induction (R > 0.92 in rodents) [3] makes it an excellent reference compound for building and validating preclinical PK/PD models. This feature is invaluable for predicting human dose-response relationships, optimizing dosing regimens, and benchmarking the performance of novel HIF-PHD inhibitors in development pipelines.

Studying HIF-PHD Inhibition in the Context of Compromised Renal Function

Due to its renal function-independent clearance mechanism, where 80.7% of the drug is excreted unchanged in urine , TP0463518 is particularly well-suited for research involving renal impairment models. Its predictable pharmacokinetics in these models, as demonstrated in CKD patients [4], eliminate the confounding variable of variable drug exposure due to altered metabolism, allowing for a cleaner assessment of pharmacodynamic effects and therapeutic potential in the target population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP0463518

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.